5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of bromine, chlorine, fluorine, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common method includes the following steps:
Formation of 5-bromo-2-chlorobenzoic acid: This can be achieved by bromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of a catalyst.
Synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This involves the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide followed by cyclization.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the halogen atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the thiadiazole and fluorophenyl groups.
4-fluorophenyl-1,3,4-thiadiazole: Contains the thiadiazole and fluorophenyl groups but lacks the bromine and chlorine substituents.
Uniqueness
The combination of bromine, chlorine, fluorine, and thiadiazole groups in 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique. This unique structure imparts specific electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClFN6O2S3/c20-10-3-6-13(21)12(7-10)15(30)24-18-27-28-19(33-18)31-8-14(29)23-17-26-25-16(32-17)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,23,26,29)(H,24,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBAHVKUSQEWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClFN6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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